molecular formula C7H11N3O B056300 2-Isopropyl-1H-imidazole-4-carboxamide CAS No. 124709-76-8

2-Isopropyl-1H-imidazole-4-carboxamide

Cat. No.: B056300
CAS No.: 124709-76-8
M. Wt: 153.18 g/mol
InChI Key: FVUBAPFLWRPCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound featuring an imidazole core substituted with an isopropyl group at position 2 and a carboxamide moiety at position 3.

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)7-9-3-5(10-7)6(8)11/h3-4H,1-2H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUBAPFLWRPCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Functional Groups Application/Notes References
2-Isopropyl-1H-imidazole-4-carboxamide C₇H₁₁N₃O Imidazole Isopropyl (C₃H₇) at position 2 Carboxamide at position 4 Potential pharmaceutical intermediate -
5ck (1H-benzo[d]imidazole derivative) C₂₂H₂₁N₅O₃ Benzimidazole Pyrrolidine-isoindoline-1,3-dione side chain Carboxamide, tertiary amine Synthetic intermediate
Imidazole-2-carboxaldehyde C₄H₄N₂O Imidazole Aldehyde at position 2 Aldehyde Reactive synthon
Telmisartan Related Compound B C₃₃H₃₀N₄O₂ Benzimidazole-biphenyl Biphenyl system, methyl/propyl groups Carboxylic acid Pharmaceutical reference
Imazapic C₁₄H₁₇N₃O₃ Imidazolinone Pyridine ring, isopropyl/methyl groups Carboxylic acid Herbicide

Key Observations:

Core Structure Differences: The target compound and Imidazole-2-carboxaldehyde share an imidazole core, whereas 5ck and Telmisartan Related Compound B incorporate a benzimidazole system (fused benzene-imidazole ring). Imazapic’s imidazolinone core (a partially saturated imidazole derivative) introduces conformational flexibility, critical for its herbicidal activity .

Functional Group Impact :

  • Carboxamide vs. Carboxylic Acid/Aldehyde : The carboxamide group in the target compound and 5ck derivatives enhances hydrogen-bonding capacity without ionization, improving solubility and stability under physiological conditions. In contrast, the carboxylic acid in Telmisartan Related Compound B and Imazapic may ionize at physiological pH, affecting bioavailability and membrane permeability .
  • Aldehyde Reactivity : Imidazole-2-carboxaldehyde’s aldehyde group is highly reactive, making it a valuable intermediate in synthesis but less suitable for direct therapeutic use due to instability .

Substituent Effects: The isopropyl group in the target compound likely increases hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility. Similar hydrophobic substituents in Imazapic (isopropyl/methyl) contribute to its herbicidal activity by facilitating lipid bilayer interactions .

Q & A

Q. What are the common synthetic routes for 2-Isopropyl-1H-imidazole-4-carboxamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing the imidazole core via nucleophilic substitution or coupling reactions. For example:

  • Coupling with isopropylamine : Reacting 2-chloroimidazole-4-carboxamide with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Carboxamide formation : Hydrolysis of ethyl esters (e.g., ethyl 2-isopropylimidazole-4-carboxylate) using aqueous NH₃ or LiOH, followed by purification via recrystallization .
    Critical factors : Temperature control (±5°C), anhydrous solvents, and stoichiometric excess of isopropylamine (1.2–1.5 eq) to minimize byproducts. Yields range from 45–70% depending on purification methods .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Isopropyl-1H-imidazole-4-carboxamide?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the isopropyl group (e.g., δ 1.2–1.4 ppm for CH₃ protons in isopropyl) and carboxamide NH₂ signals (δ 6.5–7.0 ppm) .
  • FT-IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z: 168.11) and fragmentation patterns .
    Data Table :
PropertyValueTechnique
Molecular FormulaC₇H₁₁N₃OHRMS
Carboxamide C=O1652 cm⁻¹FT-IR
Isopropyl CH₃δ 1.3 ppm (doublet, J=6.8 Hz)¹H NMR

Q. What are the recommended storage conditions to maintain the stability of 2-Isopropyl-1H-imidazole-4-carboxamide in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxamide group .
  • Stability tests : Monitor decomposition via HPLC every 6 months; degradation >5% warrants repurification. Avoid exposure to strong oxidizers or humidity (>60% RH) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the imidazole ring during derivatization?

Methodological Answer:

  • Directing groups : Use temporary protecting groups (e.g., SEM-Cl for N1 protection) to block undesired substitution sites .
  • Metal catalysis : Pd-mediated C-H activation at the C5 position under mild conditions (Pd(OAc)₂, 80°C) enables selective arylation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic substitution preferences at C2/C4 positions, guiding reagent selection .

Q. What methodological approaches are recommended for resolving contradictory reports on biological activity across studies?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and solvent systems (e.g., DMSO ≤0.1% v/v) to minimize variability .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic). Conflicting results often arise from differences in IC₅₀ determination methods (e.g., fluorescence vs. radiometric assays) .
  • Longitudinal studies : Track time-dependent effects (e.g., 24h vs. 72h exposure) to identify transient vs. sustained activity .

Q. What strategies can optimize the compound’s solubility profile for in vivo pharmacological testing while maintaining bioactive conformation?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the carboxamide group (e.g., using POCl₃), which hydrolyze in vivo to release the active compound .
  • Co-solvent systems : Use PEG 400:water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility (>2 mg/mL) without altering imidazole ring planarity .
  • Salt formation : React with HCl or citric acid to improve crystallinity and bioavailability (test via pH-solubility profiling) .

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